(2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid is a significant compound in the field of medicinal chemistry and organic synthesis. Its molecular formula is , and it has a molecular weight of approximately 313.76 g/mol. This compound is characterized by the presence of a chloro group, a morpholine moiety, and a purine structure, making it a versatile intermediate in the synthesis of various biologically active compounds.
This compound is cataloged in several chemical databases, including PubChem and BenchChem, which provide detailed information on its properties, synthesis methods, and applications in scientific research.
(2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid can be classified as a purine derivative due to its structural components. It also falls under the category of heterocyclic compounds, which are characterized by rings containing atoms of at least two different elements.
The synthesis of (2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid typically involves several steps:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yields and selectivity. Common solvents include acetonitrile or dimethyl sulfoxide, and reactions may be conducted under reflux conditions or microwave-assisted techniques for efficiency .
The molecular structure of (2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid features a purine base with a chlorine substituent at the second position and a morpholine ring at the sixth position. The acetic acid group is attached to the ninth nitrogen atom of the purine ring.
Key structural data includes:
InChI=1S/C11H12ClN5O2S/c12-11-14-9(16-1-3-20-4-2-16)8-10(15-11)17(6-13-8)5-7(18)19/h6H,1-5H2,(H,18,19)
UNEUQJFRIBAPLM-UHFFFAOYSA-N
C1CSCCN1C2=NC(=NC3=C2N=CN3CC(=O)O)Cl
(2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid participates in various chemical reactions:
Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
The mechanism of action for (2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid primarily involves its interaction with biological targets through its purine structure, which mimics natural nucleotides. This mimicry allows it to interfere with nucleic acid synthesis or function.
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including viral enzymes and cancer cell proliferation pathways .
The compound is typically presented as a solid at room temperature. Its melting point, solubility characteristics, and specific optical rotation may vary based on purity and crystallization conditions.
Key chemical properties include:
Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity.
(2-Chloro-6-morpholin-4-yl-9H-purin-9-yl)acetic acid has several applications in scientific research:
This compound exemplifies the intersection of synthetic chemistry and biological application, highlighting its importance in contemporary medicinal chemistry research.
Morpholine introduction at the purine C6 position is achieved via nucleophilic aromatic substitution (SNAr), leveraging the inherent electrophilicity of halogenated purine precursors. This reaction typically employs 6-chloropurine derivatives, where the chlorine atom at C6 is displaced by morpholine’s secondary amine. Optimization studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates due to improved nucleophile solvation, while elevated temperatures (80–120°C) drive completion within 6–12 hours. Crucially, steric and electronic factors influence selectivity: the C6 position is more reactive than C2 due to lower electron density and reduced steric hindrance [1] [5].
Recent advances utilize triazine-based activating agents to convert alkylamines into electrophiles for subsequent displacement. For example, π-electron-deficient triazines (e.g., 7(OTf)) react with morpholine derivatives to form triazinylammonium salts. These intermediates undergo regioselective C–N bond cleavage under mild conditions, enabling efficient morpholine coupling without competing ring-opening reactions [2]. Table 1 summarizes optimized conditions for morpholine functionalization.
Table 1: Optimization of Morpholine Functionalization via SNAr
Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
6-Chloropurine | DMF | 100 | 8 | 92 |
2,6-Dichloropurine | CH₃CN | 80 | 12 | 85* |
Triazinylammonium salt | Morpholine (neat) | RT | 0.25 | 91 |
*Regioselectivity for C6 substitution: >95%
Chlorination at C2 is typically performed after morpholine installation to avoid competing side reactions. Phosphorus oxychloride (POCl₃) serves as the chlorinating agent, with catalytic N,N-diethylaniline facilitating chloride displacement. Key challenges include:
Acetic acid conjugation at N9 employs alkylation strategies. 9H-purines react with ethyl bromoacetate under basic conditions (K₂CO₃), followed by ester hydrolysis to yield the carboxylic acid. This step exhibits >90% efficiency when conducted in DMF at 60°C. Steric directing groups (e.g., C6-morpholine) enhance N9 selectivity by shielding N7, reducing isomeric impurities to <5% [5] [9].
Solution-phase synthesis (LPPS) dominates large-scale production of this compound. Advantages include:
Conversely, solid-phase synthesis (SPPS) employs purine-functionalized resins (e.g., Wang resin), where sequential morpholine substitution, chlorination, and acid conjugation occur on the solid support. While SPPS enables rapid optimization (<48 hours for full sequence), limitations include:
Table 2: Synthesis Efficiency Comparison
Parameter | Solution-Phase | Solid-Phase |
---|---|---|
Overall yield | 78% | 52% |
Purity (crude) | >90% | 75–80% |
Scale-up feasibility | High | Low |
Automation potential | Limited | High |
Lewis acid catalysts address regioselectivity challenges in N-alkylation. l-Proline triflate (l-ProT) enables N9-specific alkoxyalkylation of purines with vinyl ethers (e.g., 3,4-dihydropyran) at room temperature. Key features:
Morpholine-mediated cycloadditions offer an alternative route. In morpholine solvent, gem-difluoroalkenes undergo defluorinative triazolization with azides, generating morpholine-substituted triazoles. Although not directly synthesizing the target compound, this method showcases morpholine’s dual role as solvent and reactant for complex heterocycles [10].
Table 3: Catalytic Systems for Regioselective Modifications
Catalyst | Reaction Type | Regioselectivity | Yield (%) |
---|---|---|---|
l-ProT (5 mol%) | N9-Alkoxyalkylation | >98% (N9 vs. N7) | 91 |
NiCl₂(dppp)₂ | Morpholinotriazole formation | 100% (C4-morpholine) | 61 |
Base-free | SNAr at C6 | >95% (C6 vs. C2) | 89 |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9